3-Chloro-4-cyano-N-methoxy-N-methylbenzamide
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Overview
Description
3-Chloro-4-cyano-N-methoxy-N-methylbenzamide is an organic compound with the molecular formula C10H9ClN2O2 It is a derivative of benzamide, characterized by the presence of chloro, cyano, methoxy, and methyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-cyano-N-methoxy-N-methylbenzamide typically involves the reaction of 3-chloro-4-cyanobenzoic acid with N-methoxy-N-methylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-quality compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-cyano-N-methoxy-N-methylbenzamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate (KMnO4)
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Oxidizing agents like KMnO4 or chromium trioxide (CrO3) in acidic or basic conditions
Major Products Formed
Substitution: Formation of substituted benzamides.
Reduction: Formation of amine derivatives.
Oxidation: Formation of hydroxylated benzamides
Scientific Research Applications
3-Chloro-4-cyano-N-methoxy-N-methylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Chloro-4-cyano-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with cellular signaling pathways, resulting in the inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-Methoxy-N-methylbenzamide
- 4-Cyano-N-methoxy-N-methylbenzamide
- 3-Chloro-4-methoxyphenyl isocyanate
Uniqueness
3-Chloro-4-cyano-N-methoxy-N-methylbenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both chloro and cyano groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C10H9ClN2O2 |
---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
3-chloro-4-cyano-N-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C10H9ClN2O2/c1-13(15-2)10(14)7-3-4-8(6-12)9(11)5-7/h3-5H,1-2H3 |
InChI Key |
PWOSLOODRZYMKB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=CC(=C(C=C1)C#N)Cl)OC |
Origin of Product |
United States |
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